2',4'-Dimethoxicalcona

Descripción general

Descripción

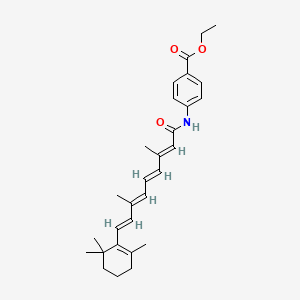

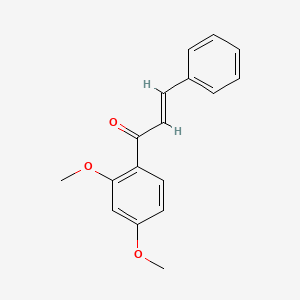

2',4'-Dimethoxychalcone, also known as 2',4'-Dimethoxychalcone, is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2',4'-Dimethoxychalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',4'-Dimethoxychalcone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anti-Transición Epitelial-Mesenquimal (Anti-EMT)

Se ha encontrado que DTC inhibe el proceso EMT en las células A549, lo cual es crucial en la metástasis del cáncer. Al regular al alza el marcador de células epiteliales E-cadherina y regular a la baja el marcador de células mesenquimales vimentina, DTC mantiene la morfología de tipo epitelial de las células y reduce su capacidad de migración .

Actividad Antiinflamatoria

En las células RAW264.7, DTC disminuye los niveles de expresión de marcadores inflamatorios como el óxido nítrico (NO), el factor de necrosis tumoral (TNF-α), la interleucina-6 (IL-6) y la interleucina-1β (IL-1β). Esto sugiere un posible papel de DTC en el tratamiento de enfermedades inflamatorias .

Propiedades Antibacterianas y Antifúngicas

DTC exhibe actividad bacteriostática contra diversos patógenos, incluyendo Staphylococcus aureus, Proteus vulgaris, Staphylococcus aureus resistente a la meticilina (MRSA) y Candida albicans. Esta actividad antibacteriana de amplio espectro posiciona a DTC como un candidato para el desarrollo de nuevos agentes antimicrobianos .

Potencial Antimalárico

Se han estudiado las calconas estructuralmente relacionadas por su actividad antimalárica. Si bien DTC en sí misma no se ha relacionado directamente con propiedades antimaláricas, sus análogos estructurales han mostrado promesa en la unión a la falcipaína-2, una proteasa involucrada en la patogénesis de la malaria . Esto sugiere posibles vías de investigación para DTC en el tratamiento de la malaria.

Actividad Anticancerígena

DTC ha demostrado inhibición selectiva de la proliferación de células de cáncer de mama. Induce la autofagia y la apoptosis intrínseca, induce el arresto del ciclo celular en la fase G0/G1 y altera el potencial de la membrana mitocondrial externa, todas características prometedoras para la terapia del cáncer .

Promoción de la Salud a través de la Autofagia

DMC, un compuesto similar a DTC, ha demostrado promover la salud a través de mecanismos antioxidantes y pro-autofágicos. Dada la similitud estructural, DTC también puede mediar efectos beneficiosos a través de vías similares, lo que justifica una mayor investigación sobre su papel en la promoción de la salud .

Mecanismo De Acción

Target of Action

The primary target of 2’,4’-Dimethoxychalcone (DMC) is the Ferrochelatase (FECH) enzyme . FECH is a mitochondrial enzyme that catalyzes the insertion of ferrous iron into protoporphyrin IX to form heme, a critical molecule in various biological functions. FECH is found to be upregulated in multiple senescent cell models .

Mode of Action

DMC interacts with its target, FECH, by inhibiting it . This inhibition leads to an increase in the level of ferrous ions in cells . On the other hand, DMC induces the degradation of ferritin, the primary iron storage protein in mammalian cells, which is upregulated in senescent cells . This process further increases the labile iron pool within the cell .

Biochemical Pathways

DMC affects the autophagy pathway . Autophagy is a cellular process that degrades and recycles damaged proteins and organelles to maintain cellular homeostasis. DMC induces autophagy by inhibiting specific GATA transcription factors . This pro-autophagic response induces a conserved systemic change in metabolism, operates independently of the TORC1 signaling pathway, and depends on specific GATA transcription factors .

Result of Action

DMC has been found to have multiple effects at the molecular and cellular levels. It has been shown to selectively eliminate senescent cells . DMC treatment can prevent hair loss, improve motor coordination, and reduce the expression of several aging-related secretory phenotype factors (IL-6, IL-1β, CXCL-10, and MMP12) in the liver of aged mice . It also decelerates senescence of human cell cultures and protects mice from prolonged myocardial ischemia .

Safety and Hazards

Direcciones Futuras

Chalcones, including 2’,4’-Dimethoxychalcone, have been identified as potential therapeutic agents due to their wide range of biological activities . Further studies are needed to elucidate their structure activity, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .

Análisis Bioquímico

Biochemical Properties

2’,4’-Dimethoxychalcone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and maturation of numerous oncogenic proteins . Additionally, 2’,4’-Dimethoxychalcone induces autophagy by inhibiting specific GATA transcription factors, independently of the TORC1 kinase pathway . This compound also exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and mitigating oxidative stress .

Cellular Effects

2’,4’-Dimethoxychalcone exerts significant effects on various cell types and cellular processes. It has been demonstrated to promote autophagy-dependent longevity in yeast, worms, and flies, and protect mice from heart injury and liver toxicity . In B16F10 melanoma cells, 2’,4’-Dimethoxychalcone decreases the expression of tyrosinase and tyrosinase-related proteins, thereby inhibiting melanogenesis . Furthermore, it reduces inflammation by downregulating the expression of inflammatory cytokines and proteins such as COX-2 and iNOS .

Molecular Mechanism

The molecular mechanism of 2’,4’-Dimethoxychalcone involves several pathways. It disrupts the chaperoning function of Hsp90, leading to the inhibition of growth in iressa-resistant non-small cell lung cancer cells . The compound also induces autophagy by inhibiting GATA transcription factors, which is essential for its cytoprotective effects . Additionally, 2’,4’-Dimethoxychalcone exerts its antioxidant effects by scavenging ROS and modulating the antioxidant response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,4’-Dimethoxychalcone have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the DPPH radical scavenging activity of 2’,4’-Dimethoxychalcone is significantly affected by the solvent used, which may impact its readiness for cyclization to an aurone . Moreover, the induction of autophagy and the subsequent cytoprotective effects are time-dependent processes .

Dosage Effects in Animal Models

The effects of 2’,4’-Dimethoxychalcone vary with different dosages in animal models. At lower doses, the compound promotes longevity and protects against heart injury and liver toxicity . Higher doses may lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing potential toxicity.

Metabolic Pathways

2’,4’-Dimethoxychalcone is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s antioxidative properties are linked to its ability to scavenge ROS and modulate the antioxidant response . Additionally, 2’,4’-Dimethoxychalcone influences the cellular amino acid composition, which is indicative of its systemic impact on the metabolome .

Transport and Distribution

The transport and distribution of 2’,4’-Dimethoxychalcone within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can affect its biological activity. For instance, 2’,4’-Dimethoxychalcone’s interaction with Hsp90 and its subsequent inhibition of chaperoning function are crucial for its anti-cancer effects .

Subcellular Localization

2’,4’-Dimethoxychalcone’s subcellular localization plays a vital role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For example, its interaction with Hsp90 occurs in the cytoplasm, where it disrupts the chaperoning function and inhibits the growth of cancer cells . Additionally, the induction of autophagy by 2’,4’-Dimethoxychalcone involves its localization to autophagosomes .

Propiedades

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-14-9-10-15(17(12-14)20-2)16(18)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDCNUALRUCCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241432 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154-77-4 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

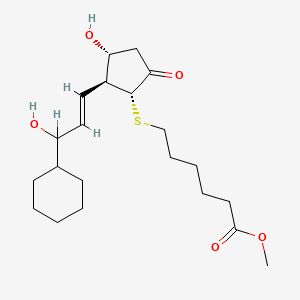

![(Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid](/img/structure/B1233411.png)

![methyl 5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1233412.png)

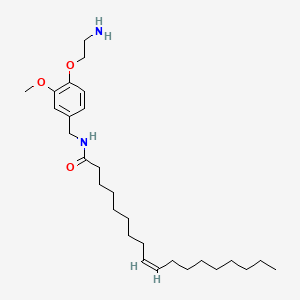

![[(2R)-2-[[(Z)-heptadec-10-enyl]carbamoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233414.png)

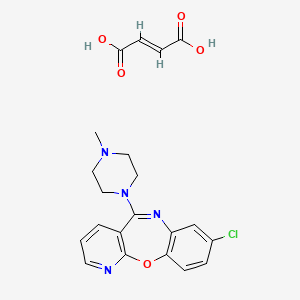

![N-[(Z)-benzylideneamino]-4-tert-butyl-6-piperazin-1-yl-1,3,5-triazin-2-amine](/img/structure/B1233423.png)